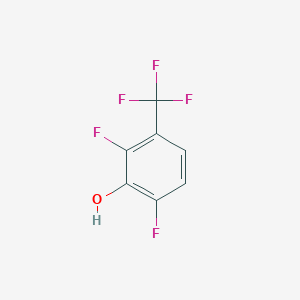

2,6-Difluoro-3-(trifluoromethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

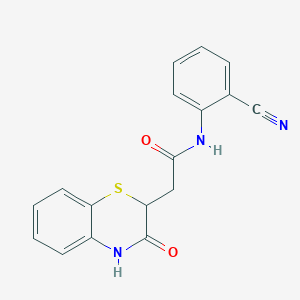

“2,6-Difluoro-3-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H3F5O . It has a molecular weight of 198.09 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H3F5O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . It has a predicted boiling point of 151.5±35.0 °C and a predicted density of 1.526±0.06 g/cm3 .Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

- The trifluoromethyl ether and difluoro(methylthio)methyl ether of phenols and aliphatic alcohols were synthesized from corresponding dithiocarbonates using IF5-pyridine-HF. This process demonstrated tolerance for various functional groups, leading to the synthesis of functionalized ethers (Inoue, Fuse, & Hara, 2015).

- A novel synthetic pathway involved the reaction of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile with sugar azide via a click reaction to form a triazol ring. This showcased the synergy between carbohydrate molecules and fluorinated organic compounds, offering new properties and applications in chemistry (Hasan & Shalaby, 2016).

Material Science and Engineering

- Iridium(iii) complexes with 2',6'-bis(trifluoromethyl)-2,4'-bipyridine and 1,3,4-oxadiazole/1,3,4-thiadiazole derivative ligands were investigated for their photoluminescence and electroluminescence properties. These complexes showed potential as efficient emitters in organic light-emitting diodes (OLEDs), with significant improvements in electron mobility and device performance (Jing, Zhao, & Zheng, 2017).

Organic Synthesis and Fluorination Chemistry

- The direct introduction of trifluoromethyl groups into unprotected phenols was achieved using a biocatalyst, highlighting the importance of organofluorine compounds in the development of pharmaceuticals and advanced materials. This method allowed for the synthesis of trifluoromethyl-substituted phenols under mild conditions, expanding the toolkit for fluorination chemistry (Simon et al., 2016).

- Aryl trifluoromethyl ethers were synthesized through a silver-mediated cross-coupling reaction, demonstrating a general and efficient method for the direct O-trifluoromethylation of unprotected phenols. This methodology provided access to a wide range of aryl trifluoromethyl ethers, important in pharmaceuticals, agrochemicals, and materials science (Liu et al., 2015).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 2,6-Difluoro-3-(trifluoromethyl)phenol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

As research progresses, it is expected that more information about how this compound interacts with its targets and the resulting changes will become available .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well documented. These properties are crucial for understanding the bioavailability of the compound. Future research will likely focus on these aspects to determine how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, it is expected that more information about the effects of this compound at the molecular and cellular level will become available .

Biochemical Analysis

Biochemical Properties

2,6-Difluoro-3-(trifluoromethyl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways of other compounds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition can result in altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including prolonged enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic functions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound can also influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation within different cellular compartments. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism.

properties

IUPAC Name |

2,6-difluoro-3-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBABMCOXOLBOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2570827.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2570830.png)

![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide](/img/structure/B2570835.png)

![4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol](/img/structure/B2570836.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2570842.png)

![N-(2,3-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2570844.png)

![2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2570848.png)